

In-Depth Technical Guide: 4-Aminobenzene-1,3-diol hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobenzene-1,3-diol hydrochloride

Cat. No.: B051422

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Aminobenzene-1,3-diol hydrochloride** (also known as 4-Aminoresorcinol hydrochloride), a versatile chemical intermediate with applications in dye synthesis and biochemical research. This document details its physicochemical properties, a robust synthesis protocol, spectral characteristics, and its role as an enzyme inhibitor.

Physicochemical and Structural Data

4-Aminobenzene-1,3-diol hydrochloride is a water-soluble, white to off-white crystalline solid.^[1] Its hydrochloride form enhances stability and solubility in aqueous solutions, facilitating its use in various chemical and biological applications.^[1]

Property	Value	Source
IUPAC Name	4-aminobenzene-1,3-diol;hydrochloride	[2]
Synonyms	4-Aminoresorcinol hydrochloride, 2,4-Dihydroxyaniline hydrochloride	[2]
CAS Number	34781-86-7	[2]
Molecular Formula	C ₆ H ₈ CINO ₂	[2]
Molecular Weight	161.59 g/mol	[3]
Melting Point	~220 °C (with decomposition)	[1] [4] [5]
Appearance	White to off-white / Very dark purple crystalline powder	[1] [4]
Solubility	Soluble in water; Slightly soluble in DMSO and Methanol	[1] [4]

Synthesis Protocol

A high-purity synthesis of 4-Aminobenzene-1,3-diol can be achieved through a multi-step process involving nitration of a protected 1,3-benzenediol (resorcinol), followed by hydrolysis and catalytic reduction. The following protocol is adapted from a patented method designed to yield a high-purity final product suitable for further chemical synthesis.[\[6\]](#)

Experimental Protocol: High-Purity Synthesis

Step 1: Nitration of 1,3-bis(ethylcarbonato)benzene

- In a suitable reaction vessel, charge 1,3-bis(ethylcarbonato)benzene.
- Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
- While stirring and maintaining the temperature at 5°C or below, add the nitrating agent dropwise to the vessel.

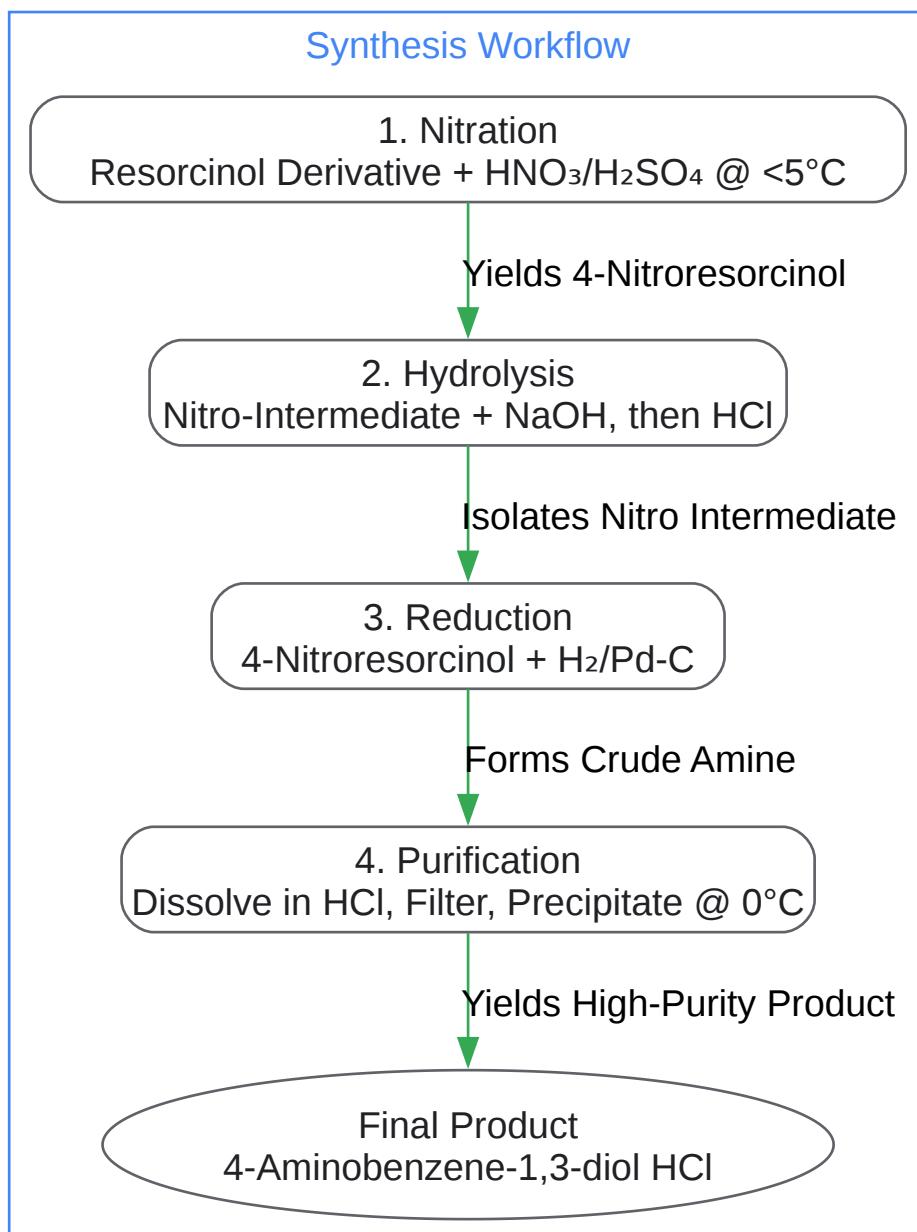
- After the addition is complete, allow the reaction mixture to warm to 25°C and stir overnight. This procedure primarily yields the 4-nitro isomer over the 2-nitro isomer.[6]

Step 2: Hydrolysis to 4-Nitro-1,3-benzenediol

- Cool the reaction mixture from Step 1 to 15°C.
- Add a 50% aqueous solution of sodium hydroxide (NaOH) while stirring.
- Increase the temperature to 56°C and maintain for 3 hours to ensure complete hydrolysis.
- Cool the mixture to 0°C and add concentrated hydrochloric acid (HCl) dropwise to precipitate the product.
- Filter the resulting yellow precipitate and wash thoroughly with deionized water to yield 4-nitro-1,3-benzenediol.[6]

Step 3: Reduction to 4-Amino-1,3-benzenediol Hydrochloride

- The 4-nitro-1,3-benzenediol intermediate is subjected to catalytic hydrogenation. A common method involves using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas.
- After reduction, the resulting 4-amino-1,3-benzenediol is treated with concentrated HCl.
- To purify, the crude product is dissolved in 3.5M HCl with heating. The addition of stannous chloride dihydrate and activated carbon can be used to remove impurities.[6]
- The hot mixture is filtered to remove the carbon and catalyst.
- The clear filtrate is cooled to 0°C to precipitate the final product as a white solid.
- The precipitate is filtered, washed, and dried in a vacuum oven to yield high-purity **4-Aminobenzene-1,3-diol hydrochloride**.[6]



[Click to download full resolution via product page](#)

A high-level workflow for the synthesis of **4-Aminobenzene-1,3-diol hydrochloride**.

Spectroscopic Data

While raw spectral data is best obtained from dedicated databases, the expected characteristics based on the molecule's structure are summarized below.[\[2\]](#)[\[7\]](#)

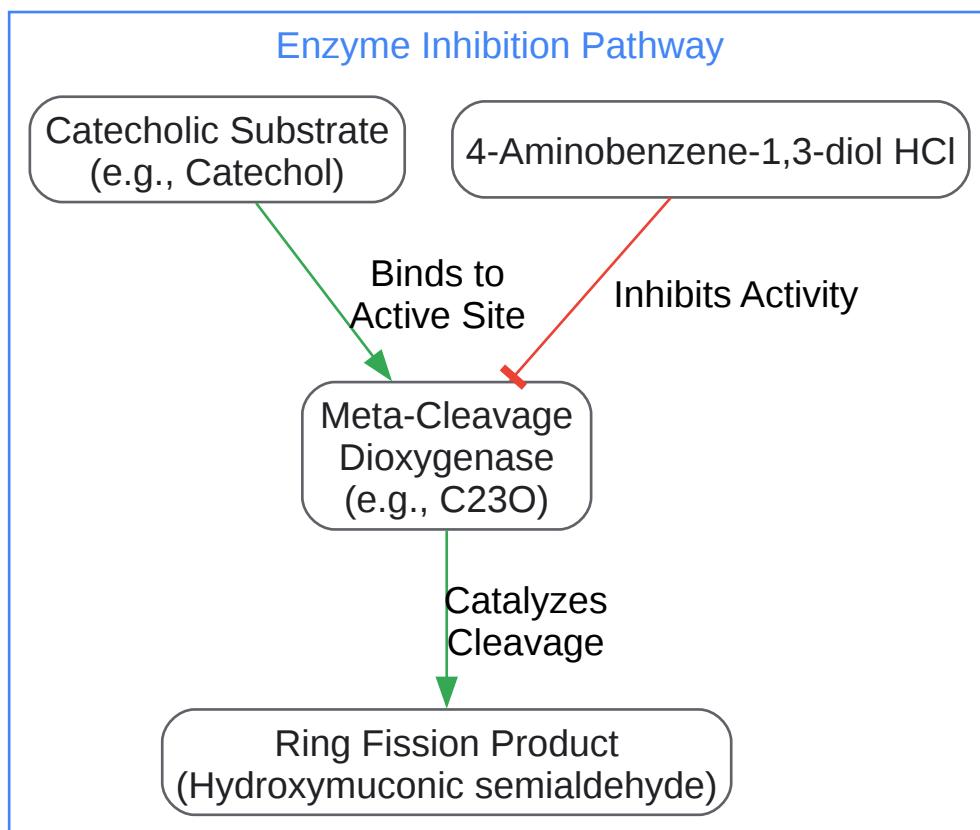
Spectroscopy	Expected Characteristics
¹ H NMR	Signals corresponding to the three aromatic protons on the benzene ring, which will show splitting patterns based on their coupling. Additional exchangeable peaks for the two hydroxyl (-OH) protons and the ammonium (-NH ₃ ⁺) protons would be expected.
¹³ C NMR	Six distinct signals for the carbon atoms of the benzene ring. The carbons bonded to the oxygen and nitrogen atoms would be shifted downfield.
FT-IR	Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm ⁻¹), N-H stretching from the ammonium group (broad, ~2800-3200 cm ⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm ⁻¹), and C-O and C-N stretching (~1000-1300 cm ⁻¹).
UV-Vis	UV absorbance maxima are expected, corresponding to the π → π* transitions of the substituted benzene ring.

Biological Activity & Experimental Protocols

4-Aminobenzene-1,3-diol hydrochloride is a known inhibitor of meta-cleavage dioxygenase enzymes and has been utilized as a reactant in the synthesis of compounds with potential antiviral activity.[5][8]

Inhibition of Meta-Cleavage Dioxygenase

The compound acts as an inhibitor of meta-cleavage dioxygenase, an enzyme crucial in the microbial degradation pathway of aromatic compounds.[3][5] These enzymes, such as catechol 2,3-dioxygenase, cleave the aromatic ring adjacent to one of the hydroxyl groups.[9]



[Click to download full resolution via product page](#)

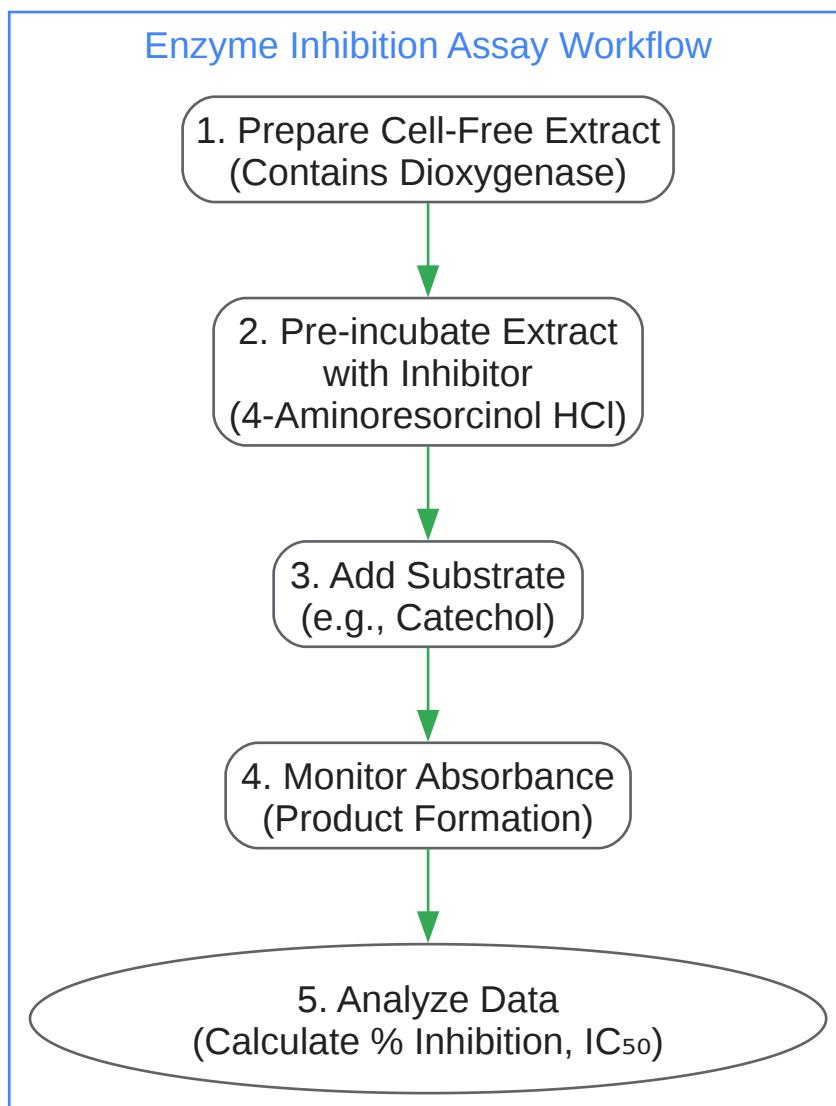
Logical diagram of the inhibitory action on the meta-cleavage pathway.

Experimental Protocol: Dioxygenase Inhibition Assay

This protocol outlines a general spectrophotometric assay to measure the activity of a meta-cleavage dioxygenase and determine the inhibitory effect of compounds like **4-Aminobenzene-1,3-diol hydrochloride**.

- Preparation of Cell-Free Extract:
 - Harvest bacterial cells grown in a suitable medium (e.g., containing an aromatic substrate to induce enzyme expression) by centrifugation.
 - Wash the cell pellet with a cold buffer (e.g., 50 mM phosphate buffer, pH 7.5).
 - Resuspend the cells in the same buffer and lyse them using sonication or a French press.

- Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris. The resulting supernatant is the cell-free extract containing the enzyme.[9]
- Enzyme Activity Assay:
 - Prepare a reaction mixture in a quartz cuvette containing buffer and the enzyme's substrate (e.g., a 1 mM solution of catechol).
 - Initiate the reaction by adding a small volume of the cell-free extract.
 - Monitor the formation of the meta-cleavage product by measuring the increase in absorbance at its specific wavelength (e.g., ~375 nm for the product of catechol cleavage) using a spectrophotometer.[9]
- Inhibition Study:
 - Perform the enzyme activity assay as described above, but pre-incubate the cell-free extract with varying concentrations of **4-Aminobenzene-1,3-diol hydrochloride** for a set period before adding the substrate.
 - Measure the enzyme activity at each inhibitor concentration.
 - Calculate the percentage of inhibition relative to a control reaction with no inhibitor. This data can be used to determine kinetic parameters such as the IC₅₀ value.



[Click to download full resolution via product page](#)

A simplified workflow for determining enzyme inhibition.

Precursor for Antiviral Compounds

4-Aminoresorcinol Hydrochloride serves as a reactant in the preparation of diethers that have shown antiviral activity against human Rhinoviruses (HRV).^[8] This highlights its utility as a building block in medicinal chemistry and drug development.

Safety and Handling

4-Aminobenzene-1,3-diol hydrochloride is classified as a hazardous substance. Users should consult the Safety Data Sheet (SDS) before handling.

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[\[2\]](#)
- Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[\[1\]](#)

This guide is intended for informational purposes for qualified research professionals and is not a substitute for rigorous, experimentally validated protocols and safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-Aminobenzene-1,3-diol hydrochloride | C6H8CINO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-AMINORESORCINOL HYDROCHLORIDE price,buy 4-AMINORESORCINOL HYDROCHLORIDE - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 5. 4-AMINORESORCINOL HYDROCHLORIDE | 34781-86-7 [chemicalbook.com]
- 6. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 4-Aminoresorcinol Hydrochloride | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Aminobenzene-1,3-diol hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b051422#molecular-weight-of-4-aminobenzene-1-3-diol-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com